(R)-5-(hydroxymethyl)oxazolidin-2-one
Overview
Description
®-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Scientific Research Applications
®-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antibiotics and enzyme inhibitors.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties and are used in the development of new antibiotics.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
Target of Action
®-5-(Hydroxymethyl)oxazolidin-2-one is a chemical compound that is primarily used as a building block in various chemical syntheses
Mode of Action
The compound is involved in the synthesis of 2-oxazolidinone frameworks through carbon dioxide (CO2) fixation reactions . The cycloaddition of CO2 to aziridine derivatives is a key step in this process .
Biochemical Pathways
The compound plays a significant role in the fields of organic synthesis and drug development . It is involved in the synthesis of 2-oxazolidinone frameworks, which are important in the development of various pharmaceuticals
Result of Action
The primary result of the action of ®-5-(hydroxymethyl)oxazolidin-2-one is the formation of 2-oxazolidinone frameworks . These frameworks are important in the synthesis of various pharmaceutical compounds .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbon dioxide or carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with carbon dioxide under high pressure and temperature conditions to form the oxazolidinone ring . Another approach involves the use of N-propargylamines and carbon dioxide in the presence of strong organic bases to form carbamates, which then undergo ring closure to yield oxazolidinones .
Industrial Production Methods
Industrial production of oxazolidinones often employs catalytic systems to enhance the efficiency and yield of the synthesis. For example, copper-based magnetic nanocatalysts have been developed to promote the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes, resulting in the formation of oxazolidinones . These methods are designed to be practical, scalable, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is ®-5-(carboxymethyl)oxazolidin-2-one.
Reduction: The major product is ®-2-amino-1-propanol.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted oxazolidinones.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(hydroxymethyl)oxazolidin-2-one
- (S)-5-(hydroxymethyl)oxazolidin-2-one
- ®-5-(methyl)oxazolidin-2-one
Uniqueness
®-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinone derivatives .
Properties
IUPAC Name |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOFPBORRARMF-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97859-49-9 | |
Record name | (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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